3-Bromo-4-methylisothiazolo[5,4-b]pyridine
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Overview
Description
3-Bromo-4-methylisothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine typically involves the reaction of 3-iodopyridin-2-amine with carbon disulfide and various secondary amines in the presence of a copper catalyst. This reaction is carried out in dimethylformamide (DMF) at 110°C . Another method involves the use of 4-methyl-3-nitropyridine as a starting material, which undergoes hydrogenation reduction to form 4-methyl-3-aminopyridine. This intermediate is then reacted with bromine and sodium nitrite to yield 3-Bromo-4-methylpyridine .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of cost-effective raw materials and efficient catalytic systems is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methylisothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups using reagents like organoboron compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and organoboron reagents under mild conditions.
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-4-methylisothiazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological properties.
Uniqueness
3-Bromo-4-methylisothiazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5BrN2S |
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Molecular Weight |
229.10 g/mol |
IUPAC Name |
3-bromo-4-methyl-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H5BrN2S/c1-4-2-3-9-7-5(4)6(8)10-11-7/h2-3H,1H3 |
InChI Key |
PIHCYCLLKXILND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)SN=C2Br |
Origin of Product |
United States |
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